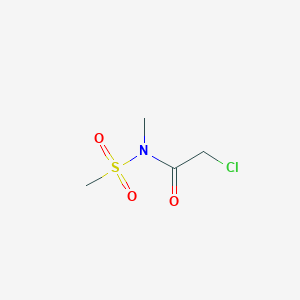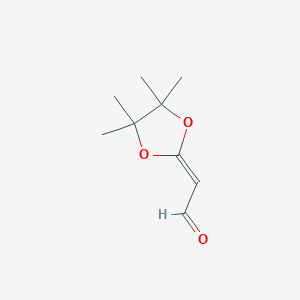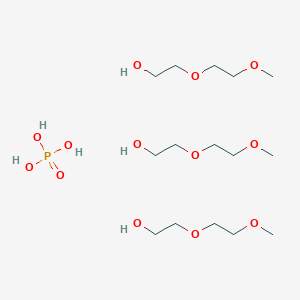
2-(2-Methoxyethoxy)ethanol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)ethanol: is a clear, colorless, hygroscopic liquid commonly known under the trade name Methyl carbitol. It is an industrial solvent and is also used as a fuel system icing inhibitor (FSII) in jet fuels. Structurally, it is both an alcohol and an ether, with the chemical formula C5H12O3 . Phosphoric acid is a mineral acid with the chemical formula H3PO4 . It is a colorless, odorless, and non-volatile liquid that is widely used in various industrial and laboratory applications.
Preparation Methods
2-(2-Methoxyethoxy)ethanol: can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed and purified.
Phosphoric acid: is commonly produced by two methods: the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the burning of elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid .
Chemical Reactions Analysis
2-(2-Methoxyethoxy)ethanol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Phosphoric acid: is a versatile reagent that participates in numerous reactions, including:
Dehydration: It can dehydrate alcohols to form alkenes.
Esterification: It reacts with alcohols to form phosphate esters.
Neutralization: It reacts with bases to form phosphate salts.
Scientific Research Applications
2-(2-Methoxyethoxy)ethanol: is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and as a reagent in the preparation of other chemicals.
Biology: In the formulation of biological buffers and as a component in cell culture media.
Medicine: As a solvent in pharmaceutical formulations and as a stabilizer for certain drugs.
Industry: In the production of coatings, inks, and cleaning agents.
Phosphoric acid: is widely used in:
Chemistry: As a catalyst in organic reactions and as a reagent in analytical chemistry.
Biology: In the preparation of buffer solutions and as a nutrient in microbial culture media.
Medicine: In dental cements and as an acidulant in pharmaceutical formulations.
Industry: In the production of fertilizers, detergents, and food additives.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethanol involves its ability to act as a solvent and reactant in various chemical processes. It can solubilize a wide range of compounds, facilitating their reactions and interactions. In biological systems, it can penetrate cell membranes and affect cellular processes.
Phosphoric acid: exerts its effects through its acidic properties. It can donate protons (H+) in chemical reactions, facilitating various acid-catalyzed processes. In biological systems, it plays a crucial role in energy metabolism and signal transduction pathways by forming phosphate esters and anhydrides .
Comparison with Similar Compounds
2-(2-Methoxyethoxy)ethanol: can be compared with other glycol ethers such as:
2-Ethoxyethanol: Similar in structure but with an ethoxy group instead of a methoxy group.
Diethylene glycol: Similar in structure but lacks the methoxy group.
Phosphoric acid: can be compared with other mineral acids such as:
Sulfuric acid: Stronger acid with different reactivity and applications.
Nitric acid: Strong oxidizing acid with distinct chemical behavior.
The uniqueness of 2-(2-Methoxyethoxy)ethanol lies in its dual functionality as both an alcohol and an ether, providing versatility in its applicationsPhosphoric acid is unique due to its ability to form multiple phosphate esters and its role in biological systems .
Properties
CAS No. |
52168-19-1 |
|---|---|
Molecular Formula |
C15H39O13P |
Molecular Weight |
458.44 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethanol;phosphoric acid |
InChI |
InChI=1S/3C5H12O3.H3O4P/c3*1-7-4-5-8-3-2-6;1-5(2,3)4/h3*6H,2-5H2,1H3;(H3,1,2,3,4) |
InChI Key |
HRCRBCCXABFJLH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCO.COCCOCCO.COCCOCCO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


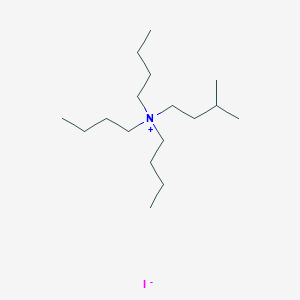
![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)
![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
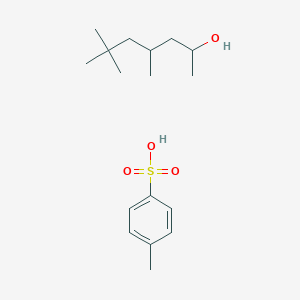

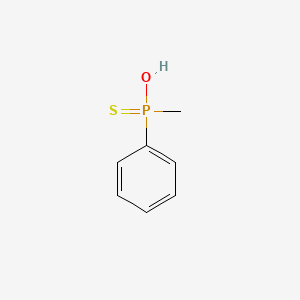
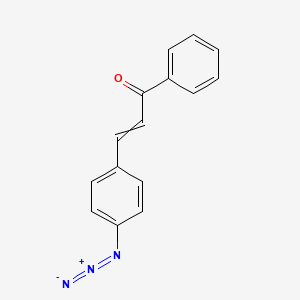
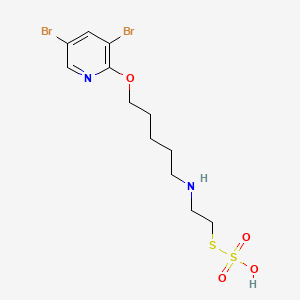
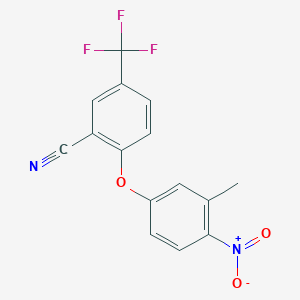
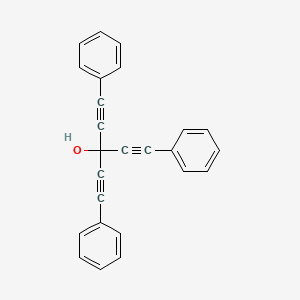
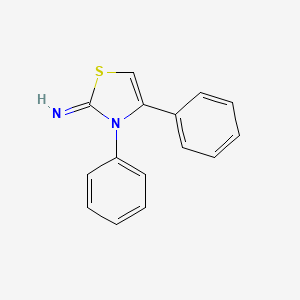
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
